molecular formula C7H10O2 B14653153 2(3H)-Furanone, dihydro-4-(1-methylethenyl)- CAS No. 53627-38-6

2(3H)-Furanone, dihydro-4-(1-methylethenyl)-

Cat. No.: B14653153
CAS No.: 53627-38-6
M. Wt: 126.15 g/mol
InChI Key: FVHAGJVGKNADDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-Furanone, dihydro-4-(1-methylethenyl)-, also known as 4-(1-methylethenyl)-2,3-dihydro-2-furanone, is a chemical compound with a furanone core structure. This compound is notable for its presence in various natural products and its applications in different fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 4-hydroxy-2-buten-1-one in the presence of an acid catalyst can yield the desired furanone compound.

Industrial Production Methods

Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings to produce large quantities of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)-.

Chemical Reactions Analysis

Types of Reactions

2(3H)-Furanone, dihydro-4-(1-methylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the furanone ring to a more saturated lactone structure.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the carbonyl group under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of the furanone structure, such as hydroxylated, alkylated, or acylated furanones, depending on the specific reagents and conditions used.

Scientific Research Applications

2(3H)-Furanone, dihydro-4-(1-methylethenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and stability.

Mechanism of Action

The mechanism of action of 2(3H)-Furanone, dihydro-4-(1-methylethenyl)- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of enzyme activity, disruption of microbial cell walls, or scavenging of free radicals, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.

    2,3-Dihydro-2-methylbenzofuran: Used in the synthesis of pharmaceuticals and fragrances.

    1,2,3,4-Tetrahydro-1-naphthalenone: Utilized in organic synthesis and as an intermediate in the production of various chemicals.

Uniqueness

2(3H)-Furanone, dihydro-4-(1-methylethenyl)- is unique due to its specific furanone structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo a variety of chemical reactions and its applications in multiple fields make it a versatile and valuable compound in scientific research and industry.

Properties

CAS No.

53627-38-6

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

4-prop-1-en-2-yloxolan-2-one

InChI

InChI=1S/C7H10O2/c1-5(2)6-3-7(8)9-4-6/h6H,1,3-4H2,2H3

InChI Key

FVHAGJVGKNADDQ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1CC(=O)OC1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.